Microcystin-LR

Descripción general

Descripción

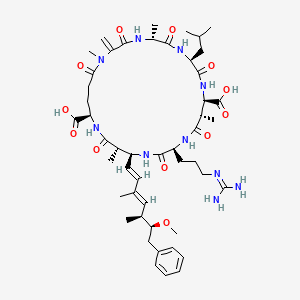

La microcistina-LR es una potente hepatotoxina producida por cianobacterias, que se encuentran comúnmente en ambientes de agua dulce. Es una de las variantes más tóxicas de las microcistinas, que son heptapéptidos cíclicos. El compuesto es conocido por su capacidad para inhibir las proteínas fosfatasas, lo que lleva a daños severos en el hígado y otros problemas de salud en humanos y animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la microcistina-LR implica una química peptídica compleja debido a su estructura de heptapéptido cíclico. El proceso normalmente incluye los siguientes pasos:

Síntesis de péptidos en fase sólida (SPPS): Este método se utiliza comúnmente para la síntesis de péptidos. Los aminoácidos se añaden secuencialmente a una cadena peptídica creciente anclada a una resina sólida.

Ciclización: Después de sintetizar el péptido lineal, se cicla para formar el anillo heptapéptido. Este paso a menudo requiere condiciones específicas para garantizar la formación correcta de la estructura cíclica.

Purificación: El compuesto sintetizado se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr la pureza deseada.

Métodos de producción industrial

La producción industrial de la microcistina-LR no es común debido a su toxicidad y la complejidad de su síntesis. Se puede extraer de cultivos de cianobacterias cultivados en condiciones controladas. El proceso de extracción implica:

Cultivo: Las cianobacterias se cultivan en biorreactores grandes con condiciones óptimas de luz, temperatura y nutrientes.

Cosecha: La biomasa de cianobacterias se cosecha y se lisa para liberar las microcistinas intracelulares.

Purificación: El extracto crudo se purifica utilizando técnicas cromatográficas para aislar la microcistina-LR .

Análisis De Reacciones Químicas

Tipos de reacciones

La microcistina-LR sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos dentro de la molécula, lo que lleva a la formación de derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio. Estas reacciones generalmente ocurren en condiciones suaves para evitar la degradación de la estructura peptídica.

Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar en condiciones controladas.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, que a menudo requieren catalizadores y solventes específicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos de la microcistina-LR . Estos productos pueden tener diferentes actividades biológicas y toxicidades.

Aplicaciones Científicas De Investigación

Environmental Monitoring

Detection in Water Supplies

Microcystin-LR is frequently monitored in drinking water sources due to its toxicity. Studies have shown varying concentrations in water supplies, with significant levels detected during certain seasons. For instance, a study in Egypt reported concentrations of 12.28 µg/L in winter and 9.8 µg/L in summer .

Table 1: Seasonal Variation of this compound Concentrations

| Season | Concentration (µg/L) |

|---|---|

| Winter | 12.28 |

| Summer | 9.80 |

Toxicological Research

Hepatotoxicity Studies

this compound is primarily known for its hepatotoxic effects, leading to liver damage in various animal models. Research indicates that exposure to MC-LR can result in severe liver pathology, including necrosis and inflammation . In a controlled study, mice exposed to high doses of MC-LR exhibited significant liver alterations, highlighting the compound's toxicodynamics .

Table 2: Effects of this compound on Liver Health

| Dose (µg/kg) | Observed Effects |

|---|---|

| 0 | No significant changes |

| 200 | Mild liver pathology |

| 1000 | Severe liver damage |

Impact on Metabolic Functions

Recent studies have linked MC-LR exposure to metabolic dysfunctions, including dyslipidemia and fatty liver disease. A cross-sectional study indicated that serum levels of microcystins were positively associated with triglycerides and negatively with HDL cholesterol, suggesting a dose-response relationship .

Table 3: Association Between this compound Exposure and Blood Lipid Profiles

| Parameter | Association with MC-LR Exposure |

|---|---|

| Triglycerides | Positive |

| HDL Cholesterol | Negative |

Bioremediation Strategies

Use of Biochar for MC-LR Removal

Biochar has emerged as an effective medium for removing microcystins from contaminated water. Recent studies demonstrated that biochar derived from various sources can adsorb significant amounts of MC-LR, with capacities ranging from 760 to 9000 µg/g depending on the type . This highlights biochar's potential as a cost-effective solution for water treatment.

Table 4: Adsorption Capacities of Different Biochars

| Biochar Source | Adsorption Capacity (µg/g) |

|---|---|

| Bermudagrass-derived | 760 - 9000 |

| Kentucky bluegrass | 2769 |

Agricultural Implications

Bioaccumulation in Crops

this compound can enter agricultural systems through irrigation with contaminated water or soil amendments containing cyanobacterial biomass. Studies have shown that this can lead to bioaccumulation in crops, posing risks to food safety and human health . The uptake mechanisms vary based on the method of introduction, with significant differences observed among various vegetables tested.

Table 5: Bioaccumulation Factors for Different Input Pathways

| Input Pathway | Root Concentration Factor (RCF) |

|---|---|

| Irrigation with polluted water | High |

| Cultivation with polluted soil | Moderate |

| Application of cyanobacterial manure | Highest |

Mecanismo De Acción

La microcistina-LR ejerce sus efectos principalmente inhibiendo las proteínas fosfatasas 1 y 2A. Estas enzimas son cruciales para regular varios procesos celulares, incluida la división celular y la transducción de señales. Al inhibir estas fosfatasas, la microcistina-LR interrumpe las funciones celulares normales, lo que lleva a la muerte celular y al daño tisular. El compuesto se une a la subunidad catalítica de las fosfatasas, impidiéndoles desfosforilar sus sustratos .

Comparación Con Compuestos Similares

La microcistina-LR se compara con otras microcistinas, como la microcistina-RR y la microcistina-YR . Estos compuestos comparten una estructura similar de heptapéptido cíclico pero difieren en su composición de aminoácidos. La microcistina-LR es única debido a su alta toxicidad y secuencia específica de aminoácidos, que incluye leucina y arginina. Otros compuestos similares incluyen:

Microcistina-RR: Contiene dos residuos de arginina.

Microcistina-YR: Contiene residuos de tirosina y arginina.

Nodularina: Una toxina pentapéptida producida por especies de Nodularia.

La estructura única y la alta toxicidad de la microcistina-LR la convierten en un compuesto crítico para estudiar las toxinas de las cianobacterias y sus efectos en la salud y el medio ambiente .

Actividad Biológica

Microcystin-LR (MC-LR) is a potent cyanobacterial toxin produced primarily by the blue-green algae Microcystis aeruginosa. This compound has garnered significant attention due to its widespread occurrence in freshwater systems and its potential health impacts on aquatic organisms and humans. This article explores the biological activity of MC-LR, including its mechanisms of toxicity, effects on various organisms, and degradation pathways.

MC-LR is a cyclic peptide composed of several amino acids, including leucine (L) and arginine (R), which contribute to its name. The unique structure includes a side chain known as ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid), which is crucial for its biological activity. The toxicity of MC-LR is primarily attributed to its ability to inhibit protein phosphatases 1 and 2A, leading to cellular dysfunction and apoptosis in eukaryotic cells .

Toxicity in Fish and Invertebrates

Research indicates that MC-LR adversely affects various aquatic species, including fish and invertebrates. For instance, studies have shown that exposure to MC-LR can lead to:

- Reduced Growth Rates : Fish exposed to MC-LR exhibited stunted growth and developmental abnormalities.

- Histopathological Changes : Liver tissues showed signs of necrosis and fatty degeneration following exposure .

Impact on Algal Communities

MC-LR also influences phytoplankton dynamics by exerting allelopathic effects. It has been observed that MC-LR can inhibit the growth of non-toxic algal species, thereby altering community composition. A study reported that certain cyanobacterial extracts containing MC-LR inhibited the photosynthesis of green algae like Chlamydomonas sp., leading to cell discoloration and vacuolization .

Case Study 1: Effects on Sediment Bacterial Communities

A study investigated the impact of MC-LR on sediment bacterial communities under anaerobic conditions. The findings revealed:

- Degradation Capacity : Specific bacterial strains demonstrated enhanced degradation capabilities for MC-LR over time.

- Community Structure Changes : There was a significant shift in the diversity and composition of bacterial communities exposed to MC-LR compared to controls .

Case Study 2: Accumulation in Terrestrial Plants

Research highlighted the uptake of MC-LR by terrestrial plants irrigated with contaminated water. Notably, lettuce plants showed significant accumulation of MC-LR in their tissues, raising concerns about food safety and public health risks associated with agricultural practices .

Degradation Pathways

The degradation of MC-LR is crucial for mitigating its toxic effects in aquatic environments. Recent studies have identified various biological agents capable of degrading MC-LR:

- Fungal Strains : A novel strain of Penicillium was found to effectively degrade MC-LR while inhibiting cyanobacterial growth. The study demonstrated that this strain could significantly reduce the concentration of MC-LR in laboratory settings .

| Agent Type | Degradation Efficiency | Notes |

|---|---|---|

| Penicillium sp. GF3 | High | Effective against cyanobacteria |

| Bacterial Strains | Moderate | Specific strains show varying capacities |

Propiedades

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N10O12/c1-26(2)23-37-46(66)58-40(48(69)70)30(6)42(62)55-35(17-14-22-52-49(50)51)45(65)54-34(19-18-27(3)24-28(4)38(71-10)25-33-15-12-11-13-16-33)29(5)41(61)56-36(47(67)68)20-21-39(60)59(9)32(8)44(64)53-31(7)43(63)57-37/h11-13,15-16,18-19,24,26,28-31,34-38,40H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,61)(H,57,63)(H,58,66)(H,67,68)(H,69,70)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31+,34-,35-,36+,37-,38-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZCGGRZINLQBL-GWRQVWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031654 | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Highly soluble in water, In ethanol, 1 mg/mL, In ethanol, dimethyl sulfoxide, and dimethylformamide, 10 mg/mL | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 g/ cu cm | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Microcystin-LR was found to be a potent inhibitor of eukaryotic protein serine/threonine phosphatases 1 and 2A both in vitro and in vivo. Such substances are considered to be non-phorbol ester (TPA) type tumor promoters., In three experiments in rats, Microcystin-LR promoted preneoplastic lesions of the liver. In a study in mice, microcystins promoted preneoplastic foci in the colon and a limited subchronic study with microcystin-LR resulted in persistent neoplastic nodules in mouse liver. Strong evidence supports a plausible tumor promoter mechanism for these liver toxins. This mechanism is mediated by the inhibition of protein phosphatases 1 and 2A, an effect observed in rodents as well as in primary hepatocytes in vitro. The resulting hyperphosphorylation of intracellular protein leads to disruption of intermediate filaments that form the cellular scaffold in human and rodent hepatocytes. These toxins modulate the expression of oncogenes, early-response genes and of the cytokine, tumor necrosis factor alpha, and affect cell division, cell survival and apoptosis., Microcystins (MCs) are hepatotoxic cyclic peptides, and microcystin-LR (MCLR) is one of the most abundant and toxic congeners. MCLR-induced hepatotoxicity occurs through specific inhibition of serine/threonine protein phosphatases 1 and 2A, which leads to hyperphosphorylation of many cellular proteins. This eventually results in cytoskeletal damage, loss of cell morphology, and the consequent cell death. It is generally accepted that inhibition of protein phosphatases is the main mechanism associated with the potential tumor-promoting activities of MCs. MCs can induce excessive formation of reactive oxygen and nitrogen species, which results in DNA damage. Although MCLR is not a bacterial mutagen, in mammalian cells it can induce mutations, as predominantly large deletions, and it has clastogenic actions. Although MCLR disrupts the mitotic spindle, its aneugenic activity has not been studied in detail. MCLR interferes with DNA damage repair processes, which contribute to genetic instability. Furthermore, MCLR increases expression of early response genes, including proto-oncogenes, and genes involved in responses to DNA damage and repair, cell-cycle arrest, and apoptosis. However, published data on the genotoxicity and carcinogenicity of MCs have been contradictory..., Microcystin-LR (MC-LR), a potent hepatotoxin produced by certain bloom-forming cyanobacteria, covalently binds to serine/threonine protein phosphatases and acts as an efficient inhibitor of this group of enzymes. MC-LR induces oxidative stress and the unfolded protein response in multiple cell types, leading to apoptosis through the mitochondrial and endoplasmic reticulum pathways. Histologic lesions of acute MC-LR toxicosis exhibit membrane blebbing, cell rounding and dissociation, indicating that this toxin may exert hepatotoxic effects by causing cytoskeletal disruption. Both in vivo and in vitro studies have revealed that exposure of human, mouse, or rat hepatocytes to MC-LR induces the rearrangement or collapse of the three components of the cytoskeleton. In addition, multiple cytoskeletal and cytoskeleton-associated proteins have been found to be affected by MC-LR ..., Microcystins are a group of toxins produced by freshwater cyanobacteria. Uptake of microcystin-leucine arginine (MC-LR) by organic anion transporting polypeptide 1B2 in hepatocytes results in inhibition of protein phosphatase 1A and 2A, and subsequent cell death. Studies performed in primary rat hepatocytes demonstrate prototypical apoptosis after MC-LR exposure; however, no study has directly tested whether apoptosis is critically involved in vivo in the mouse, or in human hepatocytes. MC-LR (120 ug/kg) was administered to C57BL/6J mice and cell death was evaluated by alanine aminotransferase (ALT) release, caspase-3 activity in the liver, and histology. Mice exposed to MC-LR had increases in plasma ALT values, and hemorrhage in the liver, but no increase in capase-3 activity in the liver. ... | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, clear film, White solid | |

CAS No. |

101043-37-2 | |

| Record name | Microcystin-LR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101043372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin LR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Microcystin LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICROCYSTIN-LR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ8332842Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Microcystin-LR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.